N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-triethoxybenzamide
CAS No.: 6268-16-2
Cat. No.: VC11870587
Molecular Formula: C23H27N3O5S
Molecular Weight: 457.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6268-16-2 |
|---|---|
| Molecular Formula | C23H27N3O5S |
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide |
| Standard InChI | InChI=1S/C23H27N3O5S/c1-5-29-18-10-15(11-19(30-6-2)21(18)31-7-3)22(28)25-23-17(12-24)16-8-9-26(14(4)27)13-20(16)32-23/h10-11H,5-9,13H2,1-4H3,(H,25,28) |
| Standard InChI Key | VSPSAKFUKBEPIT-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N |
| Canonical SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N |
Introduction
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-triethoxybenzamide is a complex organic compound belonging to the thienopyridine class. It features a thieno[2,3-c]pyridine core with an acetyl group at the 6-position and a cyano group at the 3-position, along with a triethoxybenzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.
Molecular Formula and Weight
The molecular formula of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-triethoxybenzamide is C23H27N3O5S, with a molecular weight of approximately 457.5 g/mol .
IUPAC Name
The IUPAC name for this compound is N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide .
Synthesis and Chemical Reactions
The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-triethoxybenzamide typically involves the formation of the thienopyridine core followed by the introduction of functional groups. The synthesis requires precise control over reaction conditions to optimize yield and minimize by-products.
Antimicrobial and Anticancer Potential
Preliminary studies suggest that compounds with similar structural features to N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-triethoxybenzamide may exhibit significant antimicrobial and anticancer properties. These activities are often associated with the thienopyridine class of compounds.
Mechanisms of Action
While specific mechanisms for this compound are not extensively detailed, related thienopyridine derivatives have shown potential in inhibiting enzymes involved in metabolic pathways and exhibiting antioxidant properties. These properties make them candidates for research in various diseases, including skin-related disorders and age-related diseases.
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